molecular formula C20H22N2O2 B2638094 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenyl)acetamide CAS No. 921913-22-6

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenyl)acetamide

Cat. No.: B2638094
CAS No.: 921913-22-6
M. Wt: 322.408
InChI Key: KUAOLZGPGHRHEH-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenyl)acetamide is a synthetic small-molecule compound featuring a tetrahydroquinolinone core, a structure of significant interest in medicinal chemistry and chemical biology research. Tetrahydroquinolinone and related dihydroquinolinone derivatives are frequently explored in fragment-based drug discovery (FBDD) platforms to map protein-ligand interactions and assess protein ligandability across the human proteome . Similar molecular frameworks have been investigated for their potential as agonists for various receptors, including the kappa opioid receptor (KOR), indicating their relevance in neuropharmacological studies and the development of potential therapeutic agents for conditions such as pain . Furthermore, compounds within this structural class are subjects of ongoing research in other therapeutic areas, such as oncology, as evidenced by patents detailing dihydroquinolinones for antineoplastic applications . The specific substitution pattern of this acetamide derivative, with its 1-ethyl and 3-methylphenyl groups, makes it a valuable chemical probe for researchers aiming to study structure-activity relationships (SAR), perform high-throughput screening, or identify novel biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-22-18-9-8-17(13-16(18)7-10-20(22)24)21-19(23)12-15-6-4-5-14(2)11-15/h4-6,8-9,11,13H,3,7,10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAOLZGPGHRHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde or ketone in the presence of a base.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halide and a suitable base.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the quinoline derivative with 3-methylphenylacetic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, infections, and neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydroquinolin-Based Acetamides

2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide ()
  • Key Differences: Substituent: Chloroacetamide vs. 3-methylphenylacetamide. logP: Likely lower due to the polar chloro group.
Chiral Thiophene-Carboximidamide Derivatives ()
  • Key Differences :
    • Stereochemistry : Chiral vs. achiral target compound.
    • Substituents : Thiophene-carboximidamide vs. 3-methylphenylacetamide.
    • Synthesis : Requires chiral separation (SFC), unlike the target compound’s straightforward synthesis .

Acetamides with Diverse Aromatic Systems

Pyridazinone-Based FPR2 Agonists ()
  • Key Differences: Core Structure: Pyridazinone vs. tetrahydroquinolin. Receptor Specificity: FPR2 activation in neutrophils vs. unknown targets for the target compound. Substituents: Bromophenyl and methoxybenzyl groups confer distinct electronic properties compared to the 3-methylphenyl group .
Quinoxaline Acetamide Derivatives ()
  • Structural Contrasts: Quinoxaline core vs. tetrahydroquinolin. Physical Properties: Higher melting points (e.g., 230–232°C for 4a) suggest greater crystallinity than the target compound .

Chloroacetamide Herbicides ()

  • Examples : Alachlor, Pretilachlor
  • Key Differences :
    • Substituents : Chloro and alkyl groups vs. methylphenyl.
    • Applications : Herbicidal activity vs. unspecified roles for the target compound.
    • Toxicity : Chlorine atoms in herbicides increase environmental persistence, whereas the target’s methyl group may reduce toxicity .

Meta-Substituted Phenyl Acetamides ()

  • Examples : N-(3-methylphenyl)-2,2,2-trichloro-acetamide
  • Key Differences :
    • Electron Effects : Trichloro groups (electron-withdrawing) vs. methyl (electron-donating).
    • Crystallography : Meta-substitution influences crystal packing; the target’s 3-methyl group may favor less dense lattices than trichloro analogs .

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Structural Overview

The compound features a tetrahydroquinoline moiety fused with an acetamide group. This unique structure is known for its presence in various natural products and pharmaceuticals, often associated with diverse pharmacological properties. The presence of the tetrahydroquinoline ring system is significant as it is linked to various biological effects, including anti-inflammatory and anticancer activities.

Preliminary studies suggest that this compound may exert its biological effects through:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways. For instance, it could inhibit enzymes related to inflammation or modulate neurotransmitter systems.
  • Receptor Modulation : It is hypothesized that this compound could influence receptors associated with pain and inflammation, providing insights into its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several noteworthy biological activities:

Anticancer Potential

Studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For example:

CompoundCancer Cell LineActivity
THMPPBreast cancerDownregulation of PI3K/S6K1 pathway
N-(1-ethyl...)Various tumor cellsSelective activity against multiple lines

These findings suggest that this compound could have similar anticancer capabilities.

Anti-inflammatory Effects

The compound's potential to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory agents. Its structural analogs have shown promise in reducing inflammation markers in various preclinical models.

Antiviral Activity

Some studies have indicated that related compounds exhibit antiviral properties against viruses such as influenza A and Coxsackievirus B3. This suggests a potential application for this compound in antiviral therapy.

Case Studies and Research Findings

Recent investigations have focused on the synthesis and evaluation of this compound's biological activity:

  • Synthesis Methodology : The synthesis typically involves multi-step reactions starting from 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline. The reaction conditions often include the use of bases like triethylamine to facilitate the formation of the final product.
  • Structure–Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in enhancing biological activity. Variations in substituents on the tetrahydroquinoline core can lead to different levels of potency against cancer cell lines and inflammatory responses .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the ethyl group’s methyl protons appear as a triplet (~δ 1.2–1.5 ppm), while the oxo group’s carbonyl carbon resonates at ~δ 168–170 ppm .
  • X-ray Crystallography : Resolves solid-state geometry. Meta-substituents (e.g., 3-methylphenyl) influence molecular packing and hydrogen-bonding networks, critical for stability and solubility .
  • Mass Spectrometry (MS) : High-resolution ESI/APCI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~349) and fragmentation patterns .

What experimental strategies resolve contradictions between computational binding predictions and empirical affinity data?

Advanced Research Question

  • Docking Validation : Use multiple software (AutoDock, Schrödinger) with force-field adjustments (e.g., AMBER vs. CHARMM) to assess pose reproducibility .
  • Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics (ΔH, ΔS) to validate or refute computational ΔG predictions .
  • Mutagenesis Studies : Target-specific residues (e.g., catalytic sites) to test predicted interaction hotspots .

How do substituent electronic effects (e.g., meta-methyl) influence bioactivity via solid-state geometry?

Advanced Research Question

  • Crystal Structure Analysis : Meta-substituents (e.g., 3-methylphenyl) induce torsional strain in the acetamide moiety, altering hydrogen-bond donor/acceptor capacity. For example, electron-donating groups increase planarity, enhancing π-π stacking with aromatic enzyme pockets .
  • SAR Studies : Compare analogues (e.g., 3-Cl vs. 3-CH₃) to quantify substituent effects on IC₅₀ values. Meta-methyl improves lipophilicity (logP ~3.5) and membrane permeability .

What methodologies enable chiral resolution of stereoisomers in derivatives of this compound?

Advanced Research Question

  • Chiral SFC : Use supercritical fluid chromatography (SFC) with chiralpak AD-H columns and CO₂/isopropyl alcohol (50:50) at 100 bar. Enantiomers are resolved via differential hydrogen bonding with the stationary phase .
  • Stereochemical Assignment : Circular dichroism (CD) or Mosher’s method confirms absolute configuration. For example, (S)-enantiomers may show [α]²⁵₅₈₉ = −18.0° in MeOH .

How can researchers design experiments to elucidate the compound’s mechanism of action against enzymatic targets?

Advanced Research Question

  • Kinetic Assays : Measure inhibition constants (Kᵢ) under varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms .
  • Fluorescence Quenching : Monitor tryptophan residues in target enzymes (e.g., kinases) to map binding-induced conformational changes .
  • Proteomics : Use LC-MS/MS to identify off-target interactions, ensuring specificity .

What are the best practices for optimizing yield and purity during large-scale synthesis?

Basic Research Question

  • Process Optimization : Employ Design of Experiments (DoE) to vary temperature, solvent ratios, and catalyst loading. For example, toluene at 50°C with 1.2 eq. acetyl chloride maximizes acylation yield .
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progression in real-time, reducing purification steps .

How do structural modifications (e.g., ethyl vs. benzyl substituents) impact pharmacokinetic properties?

Advanced Research Question

  • LogP Adjustments : Replace ethyl with polar groups (e.g., -OH) to enhance aqueous solubility. Ethyl groups increase logP by ~0.5 units compared to benzyl .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated oxidation. Ethyl groups reduce metabolic clearance compared to bulkier substituents .

What analytical approaches validate the compound’s stability under physiological conditions?

Basic Research Question

  • Forced Degradation : Expose to pH 1–13, heat (40–60°C), and UV light. Monitor degradation via HPLC-MS; the oxo group is prone to hydrolysis at pH >10 .
  • Plasma Stability : Incubate in human plasma (37°C, 24 hrs). Acetamide derivatives typically show >80% stability due to resistance to esterases .

How can researchers reconcile discrepancies in biological activity across in vitro and in vivo models?

Advanced Research Question

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. IV) and tissue distribution. Poor in vivo activity may stem from low BBB penetration (PSA >90 Ų) .
  • Metabolite Identification : Use HR-MS/MS to detect active/inactive metabolites. For example, N-deethylation may reduce efficacy .

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